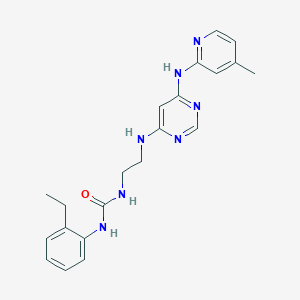
1-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a pyridinone derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Azetidine Derivatives in Scientific Research
Azetidine derivatives, including those with substitutions that may resemble the core structure of the specified compound, have been studied for their potential as pharmaceutical agents. For example, compounds incorporating azetidine units have shown promise as selective serotonin receptor agonists, which could be beneficial for treating conditions such as migraines. These derivatives exhibit fewer side effects compared to existing treatments, highlighting the importance of structural modifications in enhancing therapeutic profiles (Habernickel, 2001).
Pyridinone and Thiazole Derivatives in Anticancer and Antidiabetic Research
Pyridinone and thiazole derivatives have been explored for their anticancer and antidiabetic potentials. In a study, specific derivatives demonstrated significant anticancer activities against breast and liver carcinoma cell lines, surpassing the efficacy of some existing drugs. Additionally, certain compounds showed promise as alpha-amylase and alpha-glucosidase inhibitors, offering potential routes for antidiabetic therapy development (Flefel et al., 2019).
Chemical Synthesis and Modification Techniques
The synthesis and functionalization of compounds related to the specified molecule involve complex chemical reactions that contribute to the development of novel therapeutic agents and materials. For instance, the addition of 2-silylazoles to heteroaryl cations, a process that might be relevant for synthesizing derivatives of the specified compound, enables the creation of unsymmetrical azadiaryls. This method is significant for diversifying chemical structures and enhancing the properties of synthetic molecules (Dondoni et al., 1984).
Propiedades
IUPAC Name |
1-methyl-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-15-5-2-3-10(11(15)17)12(18)16-7-9(8-16)19-13-14-4-6-20-13/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVZHYPLPMDPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Methyltetrazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2841653.png)
![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)


![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)



![6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2841667.png)

![4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B2841669.png)
![1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine](/img/structure/B2841671.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)
